molecular formula C21H19ClN4O2 B7478795 1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine

1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine

Cat. No.: B7478795
M. Wt: 394.9 g/mol
InChI Key: OPQFTVBCFCUUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound features a unique structure that combines a chlorophenyl group, a chromeno-pyrazole moiety, and a piperazine ring

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine typically involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Chromeno-Pyrazole Moiety: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrazole core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

    Coupling with Piperazine: The final step involves coupling the chromeno-pyrazole intermediate with piperazine under conditions that facilitate the formation of the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-{1H,4H-chromeno[4,3-C]pyrazole-3-carbonyl}piperazine can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: This compound shares the chlorophenyl and piperazine moieties but lacks the chromeno-pyrazole structure, resulting in different chemical and biological properties.

    Chromeno-Pyrazole Derivatives: Compounds with similar chromeno-pyrazole cores but different substituents can exhibit varying reactivity and applications.

    Piperazine Derivatives: Other piperazine-based compounds with different substituents may have distinct pharmacological profiles and uses.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(2,4-dihydrochromeno[4,3-c]pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2/c22-14-4-3-5-15(12-14)25-8-10-26(11-9-25)21(27)20-17-13-28-18-7-2-1-6-16(18)19(17)23-24-20/h1-7,12H,8-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQFTVBCFCUUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C4COC5=CC=CC=C5C4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.